1-(4-Fluorophenyl)pentan-2-amine
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Overview
Description
1-(4-Fluorophenyl)pentan-2-amine is a synthetic compound belonging to the class of cathinones. Cathinones are a group of psychoactive substances that are structurally related to amphetamines. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its pharmacological properties .
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)pentan-2-amine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine and a reducing agent. One common method includes the use of reductive amination, where 4-fluorobenzaldehyde is reacted with pentan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride . Industrial production methods may involve more scalable processes, but detailed industrial methods are not widely documented in the public domain.
Chemical Reactions Analysis
1-(4-Fluorophenyl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)pentan-2-amine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studies often explore its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research investigates its potential therapeutic applications and its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)pentan-2-amine involves its interaction with monoamine transporters in the brain. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets include the dopamine transporter, norepinephrine transporter, and serotonin transporter .
Comparison with Similar Compounds
1-(4-Fluorophenyl)pentan-2-amine is similar to other synthetic cathinones such as:
4-Fluoroamphetamine (4-FA): Both compounds have a fluorine atom on the phenyl ring, but 4-FA has a shorter carbon chain.
4-Methylmethcathinone (4-MMC): This compound has a methyl group instead of a fluorine atom on the phenyl ring.
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
1-(4-fluorophenyl)pentan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7,11H,2-3,8,13H2,1H3 |
InChI Key |
CKHMFYBCSGNQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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